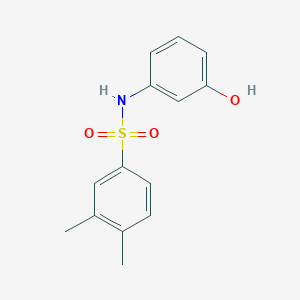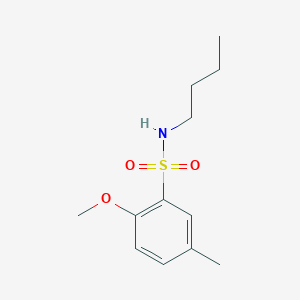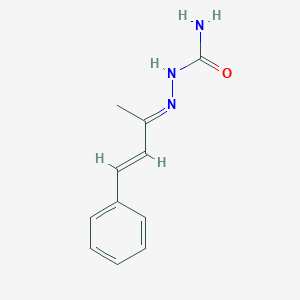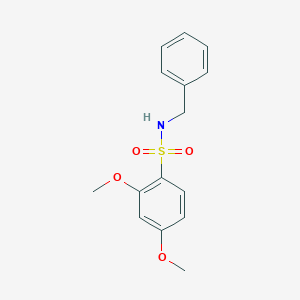
N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide, also known as HDMS, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antitumor properties. In
Mécanisme D'action
The mechanism of action of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Specifically, N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide exhibits anti-inflammatory and antioxidant properties, which may be attributed to its ability to inhibit COX-2 activity. Additionally, N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an antitumor agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide in lab experiments is its relatively simple synthesis method. However, one limitation is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the study of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide, including its use as a fluorescent probe for the detection of other metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide and its potential use in the treatment of inflammatory diseases and cancer. Furthermore, the development of new synthesis methods for N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide may lead to improved properties and increased potential for scientific research applications.
Méthodes De Synthèse
The synthesis of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide can be achieved through several methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-hydroxyaniline in the presence of a base. This reaction results in the formation of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide as a white crystalline solid with a melting point of 205-207°C.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide has been studied for its potential use in various scientific research applications, including its use as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H15NO3S |
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-10-6-7-14(8-11(10)2)19(17,18)15-12-4-3-5-13(16)9-12/h3-9,15-16H,1-2H3 |
Clé InChI |
HTMGZTNPIIFNJH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)


![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)


![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)



